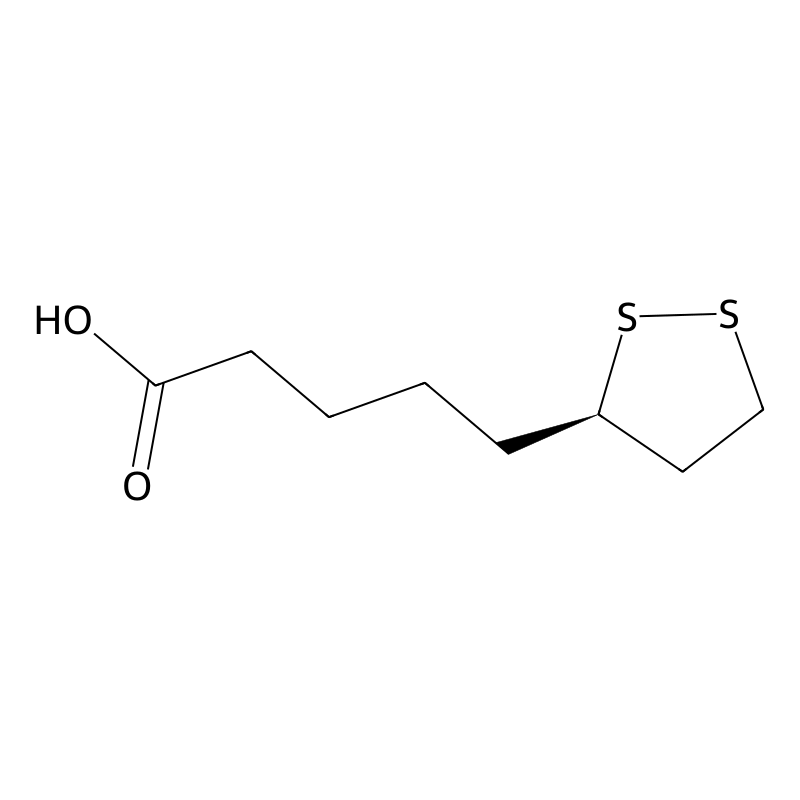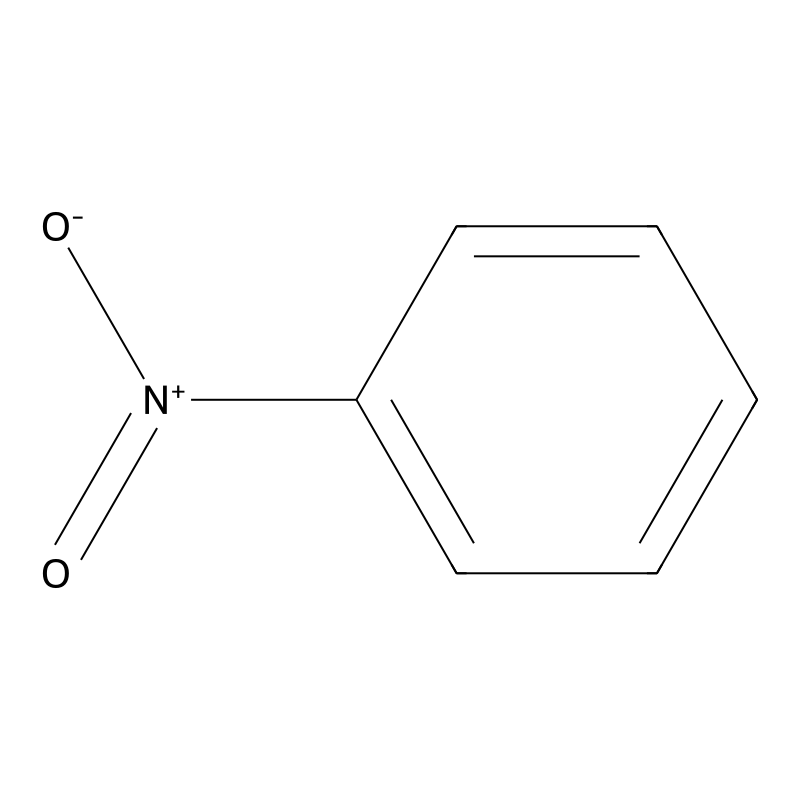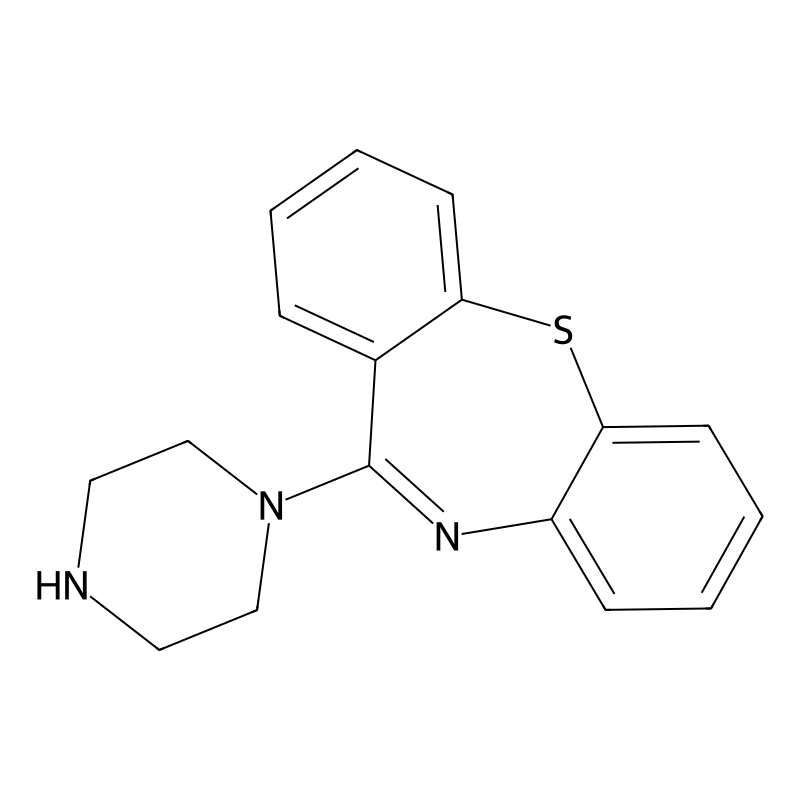Chromatography Standards
CAS No.:120-12-7
Molecular Formula:C14H10
(C6H4CH)2
C14H10
(C6H4CH)2
C14H10
Molecular Weight:178.23 g/mol
Availability:
In Stock
CAS No.:111-46-6
Molecular Formula:C4H10O3
(CH2CH2OH)2O
C4H10O3
(CH2CH2OH)2O
C4H10O3
Molecular Weight:106.12 g/mol
Availability:
In Stock
CAS No.:1200-22-2
Molecular Formula:C8H14O2S2
Molecular Weight:206.3 g/mol
Availability:
In Stock
CAS No.:98-95-3
Molecular Formula:C6H5NO2
Molecular Weight:123.11 g/mol
Availability:
In Stock
CAS No.:111-96-6
Molecular Formula:C6H14O3
C6H14O3
(CH3OCH2CH2)2O
C6H14O3
(CH3OCH2CH2)2O
Molecular Weight:134.17 g/mol
Availability:
In Stock
CAS No.:5747-48-8
Molecular Formula:C17H17N3S
Molecular Weight:295.4 g/mol
Availability:
In Stock





